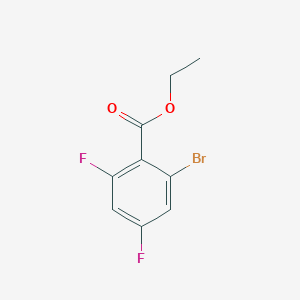

Ethyl 2-bromo-4,6-difluorobenzoate

Description

Significance in Modern Organic Synthesis and Materials Science

In the realm of modern organic synthesis, the strategic incorporation of fluorine atoms into molecules is a widely used strategy to modulate their chemical and physical properties. numberanalytics.comossila.com Ethyl 2-bromo-4,6-difluorobenzoate serves as a key starting material or intermediate in the synthesis of complex molecules. The presence of both bromine and fluorine atoms allows for selective chemical transformations, enabling chemists to build intricate molecular frameworks with a high degree of control.

The field of materials science also benefits from the unique characteristics of fluoroaromatic compounds derived from this building block. Perfluorinated aromatic compounds, for instance, are utilized in materials science due to their high electron affinity and distinct intermolecular interactions. researchgate.net The introduction of fluorine can enhance properties such as thermal stability and lipophilicity, making the resulting materials suitable for a range of applications. numberanalytics.comtandfonline.com

Role as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from the reactivity of its functional groups. ossila.combldpharm.comasischem.com The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the formation of new carbon-carbon bonds. This is a fundamental strategy in the construction of complex organic molecules.

Furthermore, the fluorine atoms, while generally less reactive, influence the electronic nature of the aromatic ring, impacting its reactivity and the properties of the final product. numberanalytics.com The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, adding another layer of synthetic versatility. This multi-functional nature allows for a stepwise and controlled approach to the synthesis of highly substituted and complex aromatic compounds.

Context within Fluoroaromatic Compound Chemistry

Fluoroaromatic compounds represent a critical class of molecules in medicinal chemistry and agrochemicals. ossila.comtandfonline.com The substitution of hydrogen with fluorine can lead to significant changes in a molecule's biological activity, metabolic stability, and bioavailability. tandfonline.com this compound is an important member of this class, providing a readily available starting material for the synthesis of more complex fluorinated aromatics.

The chemistry of fluoroaromatics is characterized by the strong electron-withdrawing nature of fluorine, which can deactivate the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. numberanalytics.com This distinct reactivity profile is a cornerstone of fluoroaromatic chemistry and is fully embodied in the synthetic transformations involving this compound.

Overview of Key Research Domains

The application of this compound is primarily concentrated in several key research domains. A significant area of focus is in the development of novel pharmaceuticals and agrochemicals, where the unique properties imparted by fluorine are highly desirable. ossila.comtandfonline.com Researchers utilize this compound to synthesize new chemical entities with potentially enhanced biological activity.

Another important research area is in the field of materials science, particularly in the design and synthesis of advanced polymers and liquid crystals. The incorporation of the difluorobromophenyl moiety can lead to materials with tailored electronic and physical properties. Additionally, its use in the synthesis of standards and reference compounds for analytical purposes is an understated yet crucial application.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1807243-91-9 bldpharm.com |

| Molecular Formula | C₉H₇BrF₂O₂ bldpharm.com |

| Molecular Weight | 265.05 g/mol bldpharm.com |

| Appearance | Varies; can be a liquid or solid depending on purity and conditions. |

| Key Functional Groups | Bromo, Difluoro, Ethyl Ester |

Properties

IUPAC Name |

ethyl 2-bromo-4,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)8-6(10)3-5(11)4-7(8)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRBENKRKPIYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Bromo 4,6 Difluorobenzoate

Reactivity Profiles of Halogenated Benzoate (B1203000) Esters

The electronic properties of the substituents on the benzene (B151609) ring of ethyl 2-bromo-4,6-difluorobenzoate significantly influence its reactivity. The two fluorine atoms are strongly electron-withdrawing, which activates the aromatic ring towards certain types of reactions while deactivating it towards others. The bromine atom provides a site for cross-coupling reactions, and the ethyl ester moiety can undergo its own set of transformations.

Nucleophilic aromatic substitution (SNA_r) is a plausible reaction pathway for this compound, primarily due to the presence of the two electron-withdrawing fluorine atoms. These substituents can stabilize the intermediate Meisenheimer complex formed during the reaction, thereby facilitating the substitution process. The positions ortho and para to the fluorine atoms are activated towards nucleophilic attack. Given the substitution pattern, the bromine atom could potentially be displaced by a strong nucleophile. However, the position of the bromine atom (ortho to a fluorine and the ester group) might also allow for the displacement of one of the fluorine atoms, depending on the reaction conditions and the nature of the nucleophile.

The ethyl ester group of this compound can undergo typical ester transformations. These include hydrolysis to the corresponding carboxylic acid, 2-bromo-4,6-difluorobenzoic acid, which can be achieved under acidic or basic conditions. Transesterification is also a possibility, allowing for the synthesis of other alkyl esters by reacting the compound with a different alcohol in the presence of a suitable catalyst. Furthermore, the ester can be reduced to the corresponding primary alcohol, (2-bromo-4,6-difluorophenyl)methanol, using strong reducing agents like lithium aluminum hydride.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for functionalizing aryl halides.

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgrug.nlrug.nl this compound is expected to readily participate in Heck reactions, coupling with various alkenes at the C-Br bond to introduce a vinyl group onto the aromatic ring. organic-chemistry.orgrug.nlrug.nlresearchgate.net The choice of palladium catalyst and reaction conditions would be crucial to ensure high yields and selectivity. organic-chemistry.orgrug.nlrug.nl

Suzuki Reaction : The Suzuki reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester. nih.govmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govmdpi.com this compound can be coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl compounds, respectively. nih.govmdpi.com The development of efficient catalytic systems, often employing phosphine (B1218219) ligands, has broadened the scope of the Suzuki reaction to include challenging substrates. nih.gov

Negishi Reaction : The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide. nih.govresearchgate.net This reaction is known for its high reactivity and can be particularly useful for substrates that are less reactive in other coupling reactions. nih.govresearchgate.net this compound could be effectively coupled with organozinc reagents in the presence of a palladium catalyst to form new carbon-carbon bonds. nih.govresearchgate.net

A representative Suzuki coupling reaction is shown below:

Table 1: Representative Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Ethyl 2-aryl-4,6-difluorobenzoate |

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful for the formation of biaryl ethers and other compounds. While palladium catalysis is often preferred for its higher catalytic activity, copper-based systems can be advantageous in certain cases, especially for large-scale synthesis due to the lower cost of copper. The C-Br bond in this compound would be the reactive site in such transformations.

The development of new catalytic systems and ligands is crucial for achieving high selectivity and efficiency in cross-coupling reactions. nih.gov For a molecule like this compound, which possesses multiple potential reaction sites (C-Br and C-F bonds), the design of the ligand can play a critical role in directing the reaction to the desired position. nih.gov For instance, bulky electron-rich phosphine ligands have been shown to be effective in promoting the oxidative addition of palladium to the C-Br bond, thus favoring coupling at this site. nih.gov Furthermore, the development of catalysts that can selectively activate C-F bonds would open up new avenues for the functionalization of this and other fluorinated aromatic compounds. The choice of the metal center, ligand, and reaction conditions can be tailored to achieve the desired selective coupling. nih.gov

Photochemical Transformations and Reaction Pathway Elucidation

The photochemical behavior of this compound is anticipated to be influenced by the carbon-bromine bond, which is susceptible to cleavage upon exposure to light, and the activating nature of the fluorine substituents on the aromatic ring.

Studies on related fluoroaryl esters and aryl halides demonstrate that they can undergo photochemical transformations, often initiated by the homolytic cleavage of the carbon-halogen bond. The presence of a strong base is sometimes implicated in the photoinduced dissociation of the aryl-halogen bond. worktribe.com For instance, the photoinduced dehalogenation of aryl halides can occur under UVA irradiation in the presence of a base like methoxide (B1231860), with the solvent also playing a critical role. worktribe.com The reaction proceeds efficiently in methanol, suggesting the in-situ formation of the reactive methoxide species is crucial. worktribe.com While visible light may not be sufficient to initiate the reaction, the use of photosensitizers can enable the reaction to proceed under milder conditions. nih.gov

The general mechanism for the visible-light-driven reduction of aryl halides involves the transfer of an electron from an excited photosensitizer to the aryl halide. nih.gov This generates a radical anion of the aryl halide, which then fragments to produce a highly reactive aryl radical and a halide ion. nih.gov This aryl radical can then participate in various bond-forming reactions. nih.gov

The primary reactive intermediate expected from the photochemical transformation of this compound is the 2-ethoxycarbonyl-3,5-difluorophenyl radical. This is formed through the homolytic cleavage of the C-Br bond upon photoirradiation. The generation of aryl radicals from aryl halides through photoinduced electron transfer is a well-established process. nih.goviu.edu The resulting aryl radical is a highly reactive species that can engage in a variety of subsequent reactions. nih.gov

In the presence of a photosensitizer and visible light, an aryl halide can be reduced to an aryl radical. nih.gov This process is initiated by the visible light-induced electron transfer from the excited photosensitizer to the aryl halide, forming a radical anion which then expels the halide to generate the aryl radical. nih.gov Another pathway for generating aryl radicals involves a photo-induced electron transfer from the anion of a nucleophile or a base to the aryl halide, leading to the formation of an aryl halide radical anion that subsequently cleaves to form the aryl radical and a halide anion. iu.edu The formation of aryl radical intermediates in palladium-catalyzed coupling reactions of aryl halides under LED irradiation has also been demonstrated. nih.gov

A summary of potential reactive intermediates is provided in the table below:

| Precursor | Method of Generation | Reactive Intermediate |

| This compound | UV irradiation | 2-ethoxycarbonyl-3,5-difluorophenyl radical |

| This compound | Visible light + Photosensitizer | This compound radical anion |

| This compound radical anion | Fragmentation | 2-ethoxycarbonyl-3,5-difluorophenyl radical |

The regioselectivity of reactions involving the photochemically generated 2-ethoxycarbonyl-3,5-difluorophenyl radical will be governed by the position of the radical on the aromatic ring. Subsequent reactions, such as hydrogen abstraction or coupling reactions, will lead to products where the new substituent is located at the C2 position, replacing the original bromine atom.

In the context of transition metal-catalyzed reactions, the regioselectivity of C-H bond activation can be directed by the fluorine atoms. bohrium.com While this is not a photochemical process, it highlights the directing effect of fluorine substituents. In photochemical reactions, the initial site of reactivity is determined by the position of the bromine atom.

Other Derivatization Strategies for Complex Molecule Synthesis

This compound is a valuable building block for the synthesis of more complex molecules due to the presence of multiple reaction sites. The bromine atom can be replaced through various cross-coupling reactions, while the ester group can be hydrolyzed or converted to other functional groups. The fluorine atoms also influence the reactivity of the aromatic ring and can be exploited in certain synthetic strategies.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the derivatization of aryl halides. researchgate.net For instance, palladium-catalyzed reactions can be used to form new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. These methods are often characterized by their high functional group tolerance and mild reaction conditions. researchgate.net

Furthermore, the concept of late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is of great importance in medicinal chemistry. scispace.com Strategies involving C-H fluorination followed by nucleophilic aromatic substitution (SNAr) have been developed for the functionalization of heteroaromatic compounds. scispace.com Although this compound is not a heterocycle, the principles of SNAr could be applied to displace the fluorine atoms under certain conditions, although this is generally more challenging than displacing bromine. The development of practical fluorination reactions of functionalized aryl stannanes, which can be prepared from the corresponding aryl halides, provides another avenue for creating complex fluorinated molecules. harvard.edu

The use of small, 18F-labeled building blocks, or "prosthetic groups," is a key strategy in the synthesis of radiolabeled molecules for positron emission tomography (PET). nih.gov While not directly related to derivatization for complex molecule synthesis in a traditional sense, this highlights the utility of functionalized fluoroaromatics in specialized applications.

A table summarizing potential derivatization strategies is presented below:

| Reagent/Catalyst System | Reaction Type | Potential Product |

| Organoboron reagent / Palladium catalyst | Suzuki Coupling | 2-Aryl-4,6-difluorobenzoate derivative |

| Amine / Palladium catalyst | Buchwald-Hartwig Amination | 2-Amino-4,6-difluorobenzoate derivative |

| Alcohol / Palladium catalyst | Buchwald-Hartwig Etherification | 2-Alkoxy-4,6-difluorobenzoate derivative |

| Lithium aluminum hydride | Ester Reduction | (2-Bromo-4,6-difluorophenyl)methanol |

| Sodium hydroxide, then acid | Ester Hydrolysis | 2-Bromo-4,6-difluorobenzoic acid |

Advanced Applications in Chemical Synthesis

Utilization as a Building Block for Complex Organic Scaffolds

The strategic placement of three distinct functional groups—an ethyl ester, a bromine atom, and two fluorine atoms—on the benzene (B151609) ring makes Ethyl 2-bromo-4,6-difluorobenzoate a valuable starting material for the synthesis of diverse and complex organic scaffolds. The bromine atom is particularly amenable to a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position, thereby enabling the construction of intricate biaryl and other complex frameworks that are central to many biologically active molecules.

The fluorine atoms at positions 4 and 6 significantly influence the electronic properties of the benzene ring, enhancing its electrophilicity and modulating the reactivity of the other substituents. This fluorination can also impart desirable properties to the final products, such as increased metabolic stability and enhanced binding affinity to biological targets. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing another handle for further molecular elaboration.

Table 1: Potential Reactions for Scaffold Synthesis

| Reaction Type | Reactant(s) with this compound | Resulting Scaffold/Functionality |

| Suzuki-Miyaura Coupling | Arylboronic acid or ester | Biaryl scaffold |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne scaffold |

| Buchwald-Hartwig Amination | Amine | N-Aryl scaffold |

| Stille Coupling | Organostannane | Aryl-substituted scaffold |

| Hydrolysis | Base or acid | Benzoic acid derivative |

| Amidation | Amine (after hydrolysis) | Benzamide scaffold |

Intermediates in Pharmaceutical Synthesis Research

Halogenated benzoic acid derivatives are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of bromine and fluorine in this compound makes it a precursor for various pharmaceutical agents, particularly in the area of kinase inhibitors and other targeted therapies.

For instance, related compounds such as methyl 4-bromo-2,6-difluorobenzoate have been utilized in the synthesis of potent and selective c-Met inhibitors, which are a class of anti-cancer agents. The synthetic strategy often involves a key Suzuki-Miyaura coupling reaction to build the core structure of the inhibitor. Given the structural similarity, this compound is a highly plausible intermediate for the synthesis of analogous kinase inhibitors.

Furthermore, the isomeric compound, ethyl 4-amino-2,6-difluorobenzoate, is a known intermediate in the synthesis of retinoic acid receptor (RAR) agonists. This highlights the general utility of the difluorinated benzoate (B1203000) scaffold in constructing molecules that target nuclear receptors. The conversion of the bromo group in this compound to an amino group would provide a direct pathway to such pharmaceutical intermediates.

While direct citations for the use of this compound in the synthesis of a specific marketed drug are not available, its potential as a key intermediate is strongly supported by the prevalence of similar structures in pharmaceutical patent literature.

Intermediates in Agrochemical Synthesis Research

The principles that make fluorinated and brominated aromatics valuable in pharmaceutical research also apply to the agrochemical sector. The introduction of fluorine atoms into a molecule can enhance its herbicidal or fungicidal activity and improve its metabolic stability in the environment. The bromo- and ester functionalities of this compound provide convenient handles for the synthesis of a variety of agrochemically relevant scaffolds.

Although specific examples detailing the use of this compound as an intermediate in the synthesis of commercialized agrochemicals are not prominent in the public domain, the general importance of halogenated aromatics in this industry is well-established. For example, many modern herbicides and fungicides contain fluorinated phenyl rings. The reactivity of the bromine atom in this compound allows for its incorporation into more complex structures through cross-coupling reactions, a common strategy in the discovery and development of new agrochemicals.

Contributions to Structure-Activity Relationship (SAR) Studies in Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the analogs allow medicinal chemists to identify key structural features responsible for efficacy and selectivity.

While specific SAR studies centered directly on this compound are not extensively documented, its utility as a building block makes it an important tool for such investigations. By utilizing this compound, medicinal chemists can readily synthesize a series of analogs where the 2-position is varied through cross-coupling reactions. The resulting data can elucidate the importance of the substituent at this position for biological activity.

Moreover, the fluorine atoms at the 4- and 6-positions serve as important probes in SAR studies. Comparing the activity of a compound containing the 4,6-difluoro substitution pattern with its non-fluorinated or mono-fluorinated counterparts can reveal the role of these fluorine atoms in target binding and metabolic stability. This information is crucial for the rational design of more potent and selective drug candidates. The study of related fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation, for instance, highlights how the strategic placement of fluorine atoms can significantly impact biological activity. nih.gov

Spectroscopic and Structural Elucidation of Ethyl 2 Bromo 4,6 Difluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Ethyl 2-bromo-4,6-difluorobenzoate, with its various magnetically active nuclei (¹H, ¹³C, and ¹⁹F), a comprehensive NMR analysis is crucial for its complete structural assignment.

Proton NMR Spectroscopy (¹H NMR)

Proton (¹H) NMR spectroscopy provides information about the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to a methyl group (-CH₃) and will therefore be split into a quartet. The methyl protons, being adjacent to the methylene group, will appear as a triplet.

The aromatic region of the spectrum will show signals for the two remaining protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as distinct multiplets, with their coupling to each other and to the adjacent fluorine atoms influencing their splitting patterns.

A hypothetical ¹H NMR data table is presented below based on typical chemical shifts for similar structures.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 1H | Ar-H |

| ~7.0-7.2 | m | 1H | Ar-H |

| 4.41 | q | 2H | -OCH₂CH₃ |

| 1.39 | t | 3H | -OCH₂CH₃ |

Note: This table is illustrative. Actual chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Fluorine NMR Spectroscopy (¹⁹F NMR)

Fluorine-19 (¹⁹F) is a highly sensitive nucleus for NMR spectroscopy, and its presence in this compound provides a powerful diagnostic tool. The ¹⁹F NMR spectrum will reveal the chemical environments of the two fluorine atoms.

Given that the two fluorine atoms are at positions 4 and 6 on the aromatic ring, they are in non-equivalent environments. Therefore, they are expected to show two distinct signals in the ¹⁹F NMR spectrum. The splitting of these signals will be influenced by coupling to each other (if any, depending on the through-space and through-bond interactions) and to the neighboring aromatic protons.

A hypothetical ¹⁹F NMR data table is provided for illustrative purposes.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~-100 to -110 | m | F-4 |

| ~-110 to -120 | m | F-6 |

Note: This table is illustrative. The exact chemical shifts are dependent on the specific electronic environment and would be determined experimentally.

Carbon NMR Spectroscopy (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbonyl carbon of the ester group, the carbons of the ethyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons will be influenced by the attached substituents (bromo, fluoro, and ester groups). The carbons bonded to fluorine will exhibit splitting due to carbon-fluorine coupling, which can be a valuable tool for assigning these signals.

An illustrative ¹³C NMR data table is shown below.

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O |

| ~160 (d) | C-F |

| ~158 (d) | C-F |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~115 (d) | C-Br |

| ~110 (t) | Ar-C |

| 62.1 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

Note: This table is illustrative and includes hypothetical assignments and coupling patterns (d = doublet, t = triplet) that would need to be confirmed by experimental data.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms.

For this compound (C₉H₇BrF₂O₂), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

| Ion | Calculated m/z |

| [M(⁷⁹Br)]⁺ | 263.9597 |

| [M(⁸¹Br)]⁺ | 265.9577 |

Note: This table shows the calculated exact masses for the two major isotopic molecular ions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The fragmentation pattern provides valuable information about the structure of the precursor ion.

For this compound, the molecular ion would be expected to undergo characteristic fragmentation pathways. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or the loss of ethylene (B1197577) (-CH₂CH₂) via a McLafferty rearrangement. The aromatic ring itself can also fragment, for example, by losing the bromine atom or a CO group. Analyzing these fragment ions helps to piece together the structure of the original molecule.

A table of potential major fragment ions is presented below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss |

| 264/266 | 219/221 | C₂H₅O |

| 264/266 | 236/238 | C₂H₄ |

| 219/221 | 191/193 | CO |

| 264/266 | 185 | Br |

Note: This table is illustrative of potential fragmentation pathways. The actual fragmentation pattern would be determined from an experimental MS/MS spectrum.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating and purifying this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC can be used to monitor the progress of its synthesis and to isolate the pure compound. While specific, detailed research findings on the HPLC analysis of this exact compound are not widely published in publicly available literature, typical methods for similar aromatic esters would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape.

A hypothetical HPLC data table for the analysis of this compound is presented below. This table is based on general principles for compounds of this type and serves as an illustrative example.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~ 5.2 min |

| Purity (as determined by peak area) | >98% |

This data is illustrative and not based on published experimental results for this specific compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method for monitoring reactions and determining the purity of a sample. For a moderately polar compound like this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate. The separation is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase. The position of the compound on the TLC plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

An example of a TLC analysis for this compound is outlined in the table below.

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (4:1, v/v) |

| Visualization | UV light (254 nm) |

| Rf Value | ~ 0.45 |

This data is illustrative and not based on published experimental results for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

To date, the crystal structure of this compound has not been deposited in publicly accessible crystallographic databases. Therefore, no experimental data on its single-crystal X-ray diffraction analysis is available. A crystallographic study would provide invaluable information on the molecular conformation, including the planarity of the benzene ring and the orientation of the ethyl ester and bromo substituents.

The following table presents predicted or expected crystallographic parameters for this compound based on analyses of similar halogenated benzoic acid esters.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pbca |

| Z (molecules per unit cell) | 4 |

| Key Intramolecular Distances (Å) | C-Br: ~1.90, C-F: ~1.35, C=O: ~1.20 |

| **Key Intramolecular Angles (°) ** | C-C-Br: ~120, C-C-F: ~120 |

This data is predictive and not based on experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption bands in the UV region are typically due to π → π* transitions of the benzene ring. The substitution pattern on the ring influences the position and intensity of these absorptions.

The table below shows the expected UV-Vis absorption data for this compound in a common organic solvent like ethanol (B145695).

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) |

| Ethanol | ~ 210 | ~ 8000 |

| Ethanol | ~ 280 | ~ 1000 |

This data is an estimation based on related compounds and not from direct experimental measurement.

Theoretical and Computational Chemistry Studies on Ethyl 2 Bromo 4,6 Difluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For a substituted aromatic ester like Ethyl 2-bromo-4,6-difluorobenzoate, these methods can provide deep insights into its properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is highly probable that DFT calculations would be employed to determine the optimized geometry, electronic properties, and spectroscopic signatures of this compound.

Based on studies of similar molecules, such as ortho- and di-substituted fluoro- and chloro-benzoic acids, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed. uc.pt Such calculations would yield key parameters like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For instance, in a study on 3-methoxy-2,4,5-trifluorobenzoic acid, the HOMO-LUMO gap was analyzed to understand intramolecular charge transfer. researchgate.net Similar analysis for this compound would reveal how the bromo and difluoro substituents influence its electronic properties.

The vibrational frequencies calculated by DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes.

Table 1: Predicted Key Parameters from DFT Studies on Analogous Compounds

| Parameter | Predicted Value/Information | Significance |

| Optimized Geometry | Bond lengths (C-C, C-O, C-Br, C-F), bond angles, dihedral angles | Provides the most stable 3D structure. |

| HOMO Energy | Typically a negative value (in eV) | Relates to the electron-donating ability. |

| LUMO Energy | Typically a negative or small positive value (in eV) | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference (in eV) | Indicates chemical reactivity and stability. |

| Dipole Moment | Vector quantity (in Debye) | Measures the overall polarity of the molecule. |

| Vibrational Frequencies | Wavenumbers (in cm⁻¹) | Correlates with IR and Raman spectra for functional group identification. |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study hyperconjugative interactions, charge delocalization, and intramolecular bonding. It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs.

For this compound, NBO analysis would be crucial in understanding the delocalization of electron density from the lone pairs of the oxygen, fluorine, and bromine atoms to the antibonding orbitals of the benzene (B151609) ring and the ester group. This charge delocalization contributes to the stability of the molecule. For example, NBO analysis performed on ethyl 4-aminobenzoate (B8803810) revealed the stability arising from hyperconjugative interactions. researchgate.net

The analysis would quantify the stabilization energies associated with these interactions, providing insight into the influence of the substituents on the electronic structure. The calculated natural charges on each atom would also offer a more detailed picture of the charge distribution than Mulliken population analysis.

Table 2: Expected NBO Analysis Findings

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) |

| π-conjugation | π(C-C) of ring | π(C-C) of ring | High |

| Hyperconjugation | Lone Pair (O) | σ(C-C), π(C=O) | Moderate |

| Hyperconjugation | Lone Pair (F) | σ(C-C) | Low to Moderate |

| Hyperconjugation | Lone Pair (Br) | σ*(C-C) | Low |

Note: This table presents hypothetical interactions and their expected relative strengths. Actual values would require specific calculations.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can explore the dynamic behavior and interactions of this compound.

The ethyl ester group in this compound has rotational freedom, leading to different conformers. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them.

A potential energy surface scan would be performed by systematically rotating the dihedral angles associated with the ester group (e.g., C-C-O-C and O-C-C-H). DFT calculations would be used to determine the energy of each conformation. Studies on similar molecules, like 2-fluorobenzoic acid, have shown the existence of multiple stable conformers with different orientations of the functional groups. nih.gov For this compound, the interplay between the steric hindrance from the ortho-bromo substituent and potential weak intramolecular interactions would determine the preferred conformation.

The results of the conformational analysis are crucial for understanding which structure is most likely to be present under given conditions and how this might affect its reactivity and physical properties.

Understanding how molecules of this compound interact with each other is key to predicting its bulk properties, such as its crystal structure and boiling point. Computational methods can be used to study these non-covalent interactions.

Hirshfeld surface analysis is a common tool to visualize and quantify intermolecular contacts in a crystal lattice. This analysis, combined with energy decomposition analysis, can reveal the nature and strength of interactions like hydrogen bonds, halogen bonds (C-Br···O or C-F···O), and π-π stacking. Although this compound lacks strong hydrogen bond donors, weak C-H···O interactions are possible. The presence of bromine and fluorine atoms makes halogen bonding a significant potential interaction to investigate.

Prediction of Molecular Properties

Computational chemistry provides a route to predict a wide range of molecular properties, which can be invaluable for chemical process development and materials science. diva-portal.org

For this compound, various physicochemical properties could be predicted. These include:

Polarizability and Hyperpolarizability: These properties are related to the response of the molecule to an external electric field and are important for predicting non-linear optical (NLO) properties. DFT calculations can provide reliable estimates of these values. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps in identifying the electrophilic (positive potential) and nucleophilic (negative potential) sites, which is crucial for predicting how the molecule will interact with other reagents. In this compound, the oxygen atoms of the ester group are expected to be regions of negative potential, while the hydrogen atoms of the ethyl group and the regions around the halogen atoms might show positive potential.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, most notably Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound. These predictions are vital for interpreting experimental spectra and confirming the molecular structure.

Researchers often employ various DFT functionals, such as B3LYP or CAM-B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimization of the molecule's ground state. nih.gov Following optimization, vibrational frequency calculations can be performed. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data, often after applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. nih.gov The assignments of vibrational modes can be elucidated through analyses like the Potential Energy Distribution (PED).

Similarly, electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method provides information on excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) are another key set of parameters that can be accurately predicted using computational methods. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Hypothetical Computationally Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value (Illustrative) |

| ¹H NMR (ppm) | |

| -CH₂- (quartet) | 4.45 |

| -CH₃ (triplet) | 1.40 |

| Aromatic-H (triplet) | 7.10 |

| ¹³C NMR (ppm) | |

| C=O | 163.5 |

| C-Br | 115.0 |

| C-F | 160.0 (doublet of doublets) |

| C-F | 162.0 (doublet of doublets) |

| Aromatic C-H | 110.0 (triplet) |

| O-CH₂ | 62.0 |

| -CH₃ | 14.0 |

| IR Frequencies (cm⁻¹) | |

| C=O stretch | 1730 |

| C-F stretch | 1250, 1180 |

| C-O stretch | 1290, 1100 |

| C-Br stretch | 650 |

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Actual computational results would vary based on the level of theory and basis set used.

Prediction of Collision Cross Sections (CCS)

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique, and the collision cross section (CCS) is a key parameter measured in these experiments. The CCS provides information about the size and shape of an ion in the gas phase. Computational methods are increasingly used to predict the CCS of small molecules, aiding in their identification. nih.govnih.gov

Various computational approaches can be employed to predict the CCS of the protonated or other adducted forms of this compound. These methods range from trajectory-based calculations, which simulate the collisions between the ion and a buffer gas (typically helium or nitrogen), to more computationally efficient machine learning models. nih.govacs.org

For trajectory methods, the 3D structure of the ion is first optimized using quantum chemical methods. Then, the interaction potential between the ion and the buffer gas atoms is calculated, and this potential is used to simulate numerous collision events. The average momentum transfer from these simulations is then used to calculate the CCS.

Machine learning models, on the other hand, are trained on large datasets of experimentally determined CCS values and molecular descriptors. nih.govacs.org These descriptors can include constitutional, topological, and quantum-chemical properties of the molecule. Once trained, these models can rapidly predict the CCS for new compounds like this compound. The accuracy of these predictions is continually improving. acs.org

Table 2: Illustrative Predicted Collision Cross Section (CCS) Data for [this compound + H]⁺

| Ion Adduct | Buffer Gas | Predicted CCS (Ų) (Illustrative) |

| [M+H]⁺ | N₂ | 155.2 |

| [M+Na]⁺ | N₂ | 160.5 |

| [M+H]⁺ | He | 130.8 |

Note: The values in this table are for illustrative purposes. Actual predicted CCS values depend on the computational method, the specific adduct ion being considered, and the buffer gas.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry plays a crucial role in unraveling the intricate details of chemical reactions, including identifying transition states and calculating activation energies. nih.gov For this compound, computational studies can elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution or hydrolysis.

DFT calculations are a primary tool for exploring reaction pathways. acs.org By mapping the potential energy surface, researchers can identify the minimum energy pathways from reactants to products. This involves locating and characterizing the structures of all intermediates and, most importantly, the transition states that connect them.

For instance, in a nucleophilic substitution reaction, where the bromine atom is replaced by a nucleophile, computational models can determine whether the reaction proceeds via a concerted mechanism or a stepwise pathway involving a Meisenheimer complex. The calculated activation barriers for different potential pathways can reveal the most likely reaction mechanism.

Furthermore, computational studies can shed light on the role of catalysts or the effect of solvent on the reaction mechanism and kinetics. rsc.org By including explicit solvent molecules or using continuum solvation models, the influence of the reaction medium can be incorporated into the calculations. These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone. The insights gained from such studies are invaluable for optimizing reaction conditions and designing new synthetic routes. acs.org

Q & A

Q. Basic Characterization :

- ¹H/¹³C NMR : To confirm ester group (δ ~4.3 ppm for CH₂CH₃) and aromatic substitution patterns.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O ester) and 750 cm⁻¹ (C-Br) .

Advanced Purity Analysis : - GC-MS/HPLC : Quantify trace impurities (e.g., unreacted benzoic acid derivatives).

- X-ray Crystallography : Resolve ambiguities in substituent positions, as seen in for structurally related guanidine derivatives .

How does this compound serve as a precursor for bioactive molecules, and what are its limitations?

Basic Applications : The bromine atom enables derivatization into pharmacophores (e.g., kinase inhibitors). The fluorine substituents improve metabolic stability, as seen in for similar diazinan-5-ylidene derivatives .

Advanced Challenges : Fluorine’s strong electronegativity may hinder nucleophilic aromatic substitution unless activating groups (e.g., -NO₂) are introduced. highlights the use of amino-bromo-difluorobenzoic acid analogs in enzyme interaction studies, suggesting potential for targeted modifications .

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Q. Methodological Approach :

Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals from fluorine and bromine.

Compare with structurally analogous compounds (e.g., lists ethyl 2-amino-5-fluorobenzoate, providing reference δ values for fluorine environments) .

Replicate synthesis protocols from divergent sources to isolate variables (e.g., solvent polarity, catalyst loadings) .

What strategies optimize the synthesis of derivatives for materials science applications?

Q. Advanced Methodologies :

- Microwave-assisted synthesis : Reduces reaction time for ester hydrolysis or nucleophilic substitutions.

- Directed ortho-metalation : Use of directing groups (e.g., -CONHR) to functionalize the aromatic ring selectively, as inferred from ’s regioselective acetal formation .

- Computational modeling : Predict substituent effects on reaction pathways (e.g., DFT calculations for transition-state stabilization).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.